molecular formula C3H5NO B1346921 N-Vinylformamide CAS No. 13162-05-5

N-Vinylformamide

Cat. No.: B1346921
CAS No.: 13162-05-5
M. Wt: 71.08 g/mol
InChI Key: ZQXSMRAEXCEDJD-UHFFFAOYSA-N
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Description

N-Vinylformamide is a vinyl monomer with high reactivity and water solubility. It is known for its versatility in various applications, including the synthesis of specialty polymers with stimuli-responsive behavior. This compound is biocompatible and suitable for use in drug delivery systems, tissue engineering, and controlled-release applications .

Mechanism of Action

Target of Action

N-Vinylformamide (NVF) is a vinyl monomer with high reactivity and water solubility . It is primarily used as a monomer to synthesize specialty polymers with stimuli-responsive behavior . The primary targets of NVF are the polymer chains where it is incorporated during the polymerization process .

Mode of Action

NVF interacts with its targets through the process of free radical chain polymerization . In this process, NVF is grafted onto a base material, such as a bacterial cellulose sheet or other polymer chains . This grafting process enhances the properties of the base material, such as its adsorption affinity .

Biochemical Pathways

The biochemical pathways affected by NVF primarily involve the synthesis of poly(this compound) (PNVF) based hydrogels . These hydrogels are synthesized through free radical chain polymerization using NVF as a monomer . The resulting hydrogels exhibit stimuli-responsive behavior, which can be utilized in various applications .

Pharmacokinetics

The properties of nvf, such as its high reactivity and water solubility, suggest that it would have good bioavailability if used in a biological context .

Result of Action

The result of NVF’s action is the formation of specialty polymers with enhanced properties . For example, NVF can enhance the adsorption affinity of a membrane by inducing multiple hydrophilic and hydrogen bonding sites on the surface . Additionally, NVF can be used to synthesize PNVF-based hydrogels that can be used for controlled drug delivery .

Action Environment

The action of NVF is influenced by environmental factors such as temperature and pH . For instance, the rate of polymerization can be affected by temperature . Additionally, the properties of the resulting polymers, such as their swelling behavior and mechanical strength, can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

N-Vinylformamide plays a significant role in biochemical reactions due to its ability to form polymers that interact with various biomolecules. It can interact with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophilic interactions. For example, this compound can be used to synthesize poly(this compound) hydrogels, which can interact with enzymes like lysozyme and proteins such as bovine serum albumin, enhancing their stability and activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-based hydrogels can promote cell adhesion and proliferation, making them useful in tissue engineering applications. Additionally, these hydrogels can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds and hydrophilic interactions with biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form N-vinylamine, which can further interact with biomolecules. Long-term studies have shown that this compound-based hydrogels maintain their structural integrity and functionality over extended periods, making them suitable for sustained drug delivery and tissue engineering applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-based hydrogels can promote tissue regeneration and wound healing without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as inducing oxidative stress and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while adverse effects are minimized .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its hydrolysis to form N-vinylamine. This compound can interact with enzymes such as hydrolases and oxidases, affecting metabolic flux and metabolite levels. For example, this compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can be taken up by cells through endocytosis and distributed to various cellular compartments, including the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in protein synthesis and modification .

Chemical Reactions Analysis

N-Vinylformamide undergoes various chemical reactions, including polymerization and hydrolysis. The RAFT polymerization of this compound results in the formation of poly(this compound) with predetermined molar masses and low dispersities . The copolymerization of this compound with acrylonitrile and subsequent amidinization produces polyamidine, which exhibits high charge density and flocculation performance . Common reagents used in these reactions include xanthate RAFT agents and acrylonitrile. Major products formed from these reactions include poly(this compound) and polyamidine.

Comparison with Similar Compounds

N-Vinylformamide can be compared with other similar compounds such as N-Vinylcaprolactam, N,N-Dimethylformamide, and N-Isopropylacrylamide . N-Vinylcaprolactam is another vinyl monomer used in the synthesis of specialty polymers, while N,N-Dimethylformamide is a common solvent used in various chemical reactions. N-Isopropylacrylamide is known for its use in the synthesis of temperature-responsive hydrogels. This compound stands out due to its high reactivity, water solubility, and biocompatibility, making it suitable for a wide range of applications in drug delivery, tissue engineering, and water treatment.

Properties

IUPAC Name

N-ethenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXSMRAEXCEDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72018-12-3
Record name Poly(N-vinylformamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72018-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9065366
Record name Formamide, N-ethenyl-
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Formamide, N-ethenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13162-05-5
Record name N-Vinylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13162-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylformamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-ethenyl-
Source EPA Chemicals under the TSCA
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Record name Formamide, N-ethenyl-
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Record name N-vinylformamide
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Record name N-VINYLFORMAMIDE
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Synthesis routes and methods

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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